molecular formula C18H23FN4O3S B6480170 4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide CAS No. 958695-65-3

4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B6480170
CAS No.: 958695-65-3
M. Wt: 394.5 g/mol
InChI Key: IGPRDLZKPHCEEP-UHFFFAOYSA-N
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Description

4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide is a structurally complex molecule featuring three key components:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 4.
  • 4-Fluorophenyl substituent: A benzene ring substituted with a fluorine atom at the para position, attached to the pyridazine core.

Properties

IUPAC Name

4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-21(2)27(25,26)22-11-9-14(10-12-22)13-23-18(24)8-7-17(20-23)15-3-5-16(19)6-4-15/h3-8,14H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPRDLZKPHCEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyridazine Core vs. Pyrimidine and Other Diazines

The pyridazine core (1,2-diazine) in the target compound distinguishes it from pyrimidine derivatives (1,3-diazines), such as N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide . Key differences include:

  • Nitrogen positioning : Pyridazine’s adjacent nitrogen atoms create a distinct electronic environment compared to pyrimidine’s meta-oriented nitrogens. This may influence binding affinity in enzyme active sites or alter metabolic stability.
  • Crystallographic behavior : Pyrimidine derivatives often exhibit planar geometries conducive to π-stacking interactions, while pyridazine’s reduced symmetry might lead to different packing arrangements in solid-state structures .

4-Fluorophenyl Substituent: Comparative Analysis

The para-fluorophenyl group is a common pharmacophore in drug design. Similar compounds, such as C17H23N5O2S (1607426-73-2, ), incorporate fluorinated aromatic systems but differ in their core structures (e.g., pyrazole or triazine instead of pyridazine) . Fluorine’s electron-withdrawing effects enhance:

  • Lipophilicity: Improved membrane permeability compared to non-fluorinated analogs.
  • Metabolic resistance : Reduced susceptibility to oxidative metabolism, as seen in fluorinated pyrimidines .

Piperidine Sulfonamide Moieties: Structural and Functional Impact

The N,N-dimethylpiperidine sulfonamide group is structurally analogous to 5-[2-amino-4-(1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl)-pyrimidin-5-ylethynyl]-2,3-dihydro-indole-1-carboxylic acid [4-(4-ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-amide (1609675-78-6, ) and 3-(methylsulfonyl)-5-(trifluoromethyl)-2-([4-((1S)-1-([3-(trifluoromethyl)phenyl]sulfonyl)ethyl)piperidin-1-yl]carbonyl)pyridine (1138328-09-2, ) . Key comparisons include:

  • Sulfonamide role : The sulfonamide moiety facilitates hydrogen bonding, a feature critical for kinase inhibition or carbonic anhydrase targeting in related compounds .

Structural and Functional Comparison Table

Compound Name/ID Core Structure Key Substituents Notable Properties/Effects References
Target Compound Pyridazine 4-Fluorophenyl, N,N-dimethylpiperidine sulfonamide Potential enzyme inhibition, moderate lipophilicity
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine 4-Fluorophenyl, methanesulfonamide Planar geometry, π-stacking in crystals
C17H23N5O2S (1607426-73-2) Undisclosed Fluorophenyl, sulfonamide High metabolic stability
1138328-09-2 Pyridine-piperidine Trifluoromethyl, methylsulfonyl Enhanced electron-withdrawing effects

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